

Faropenem Daloxate: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

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Compound of Interest		
Compound Name:	Faropenem daloxate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem daloxate, an ester prodrug of the penem antibiotic faropenem, exhibits enhanced oral bioavailability, making it a significant agent in the treatment of various bacterial infections. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of **faropenem daloxate**. It consolidates quantitative data from multiple studies into structured tables for comparative analysis, details the experimental protocols for its assessment, and presents visual diagrams of its metabolic pathway and analytical workflow. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Introduction

Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class, which is structurally similar to carbapenems.[1] It is effective against a wide range of community-acquired pathogens.[1] However, the sodium salt of faropenem has low oral bioavailability, estimated to be between 20-30%.[1][2] To overcome this limitation, the daloxate ester prodrug, **faropenem daloxate** (also known as faropenem medoxomil), was developed.[1] This modification significantly improves oral bioavailability to approximately 70-80%.[1][2] Following



oral administration, **faropenem daloxate** is readily absorbed and subsequently hydrolyzed by esterases in the blood to release the active moiety, faropenem.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of faropenem have been evaluated in numerous studies involving healthy volunteers and patient populations. The key parameters are summarized in the tables below.

Single-Dose Pharmacokinetics in Healthy Adults

The following table summarizes the key pharmacokinetic parameters of faropenem following a single oral dose of faropenem sodium or **faropenem daloxate** in healthy adult volunteers.

Formulati on	Dose (mg)	Cmax (µg/mL)	Tmax (h)	AUC (μg·h/mL)	T½ (h)	Referenc e
Faropenem Sodium	150	2.4	1.0-1.5	3.94	~1.0	[3]
Faropenem Sodium	200	2.154 ± 0.65	0.85 ± 0.29	4.368 ± 1.934 (AUC0-t)	0.642 ± 0.111	[4]
Faropenem Sodium	300	6.2	1.0-1.5	11.73	~1.0	[2][3]
Faropenem Sodium	400	4.425 ± 2.403	0.73 ± 0.34	9.273 ± 7.817 (AUC0-t)	0.769 ± 0.217	[4]
Faropenem Sodium	600	7.4	1.0-1.5	19.59	~1.0	[3]
Faropenem Sodium	600	8.126 ± 2.635	0.88 ± 0.29	18.431 ± 9.167 (AUC0-t)	0.702 ± 0.120	[4]
Faropenem Daloxate	300	13.8	-	-	~1.0	[2]



Multiple-Dose Pharmacokinetics in Healthy Adults

This table presents the pharmacokinetic parameters of faropenem following multiple oral doses of faropenem sodium granules in healthy Chinese volunteers.

Parameter	Value	Reference
Dose	100 mg	[5]
Cmax,ss	2870 ± 1178 ng/mL	[5]
Cmin,ss	72 ± 55 ng/mL	[5]
Tmax	0.80 ± 0.20 h	[5]
T½	0.91 ± 0.16 h	[5]
AUCss	5263 ± 3513 ng·h/mL	[5]

Bioavailability and Metabolism

Parameter	Value	Reference
Bioavailability (Faropenem Sodium)	20-30%	[1][2]
Bioavailability (Faropenem Daloxate)	70-80%	[1][2]
Protein Binding	90-95%	[1][2]
Urinary Excretion (unchanged)	3.1 - 6.8% (Faropenem Sodium)	[3]
Metabolism	Hydrolyzed by dehydropeptidase-I (DHP-I) in the kidney to inactive metabolites.	[1][3]

Experimental Protocols Quantification of Faropenem in Human Plasma by HPLC



This section details a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of faropenem in human plasma.

3.1.1. Materials and Reagents

- Faropenem reference standard
- Internal Standard (e.g., Hydrochlorothiazide)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Acetate buffer (10 mmol/L)
- Triethylamine
- Orthophosphoric acid (2%)
- Human plasma (drug-free)
- Solid-phase extraction (SPE) cartridges

3.1.2. Chromatographic Conditions

- Column: Waters Symmetry® C18 (5 μm, 250 mm × 4.6 mm i.d.)[6]
- Mobile Phase: 10 mmol/L acetate buffer (pH adjusted to 7.0 with dilute acetic acid) / methanol / triethylamine (70/30/0.03, v/v/v)[6]
- Flow Rate: 1.0 mL/min[6]
- Detection: UV at 315 nm[6]
- Column Temperature: 25 °C[6]
- 3.1.3. Sample Preparation (Solid-Phase Extraction)
- Pipette 1 mL of plasma sample into a microcentrifuge tube.[6]



- Add 25 μL of the internal standard working solution (250 μg/mL).[6]
- Add 500 μL of 2% orthophosphoric acid.[6]
- Vortex mix the sample.
- Load the pre-conditioned SPE cartridge with the sample mixture.
- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute the analyte and internal standard with a suitable elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject a defined volume into the HPLC system.
- 3.1.4. Method Validation The method should be fully validated as per regulatory guidelines (e.g., FDA), including assessments of:
- Specificity
- Linearity (e.g., 200–25000 ng/mL)[6]
- Accuracy and Precision (within-day and between-day)[7]
- Extraction Recovery (typically >85%)[6]
- Stability (freeze-thaw, short-term, long-term)

Bioequivalence Study Protocol

The following outlines a typical protocol for a bioequivalence study of two oral formulations of faropenem.

3.2.1. Study Design

Design: A single-dose, two-period, two-treatment, crossover study.[8]



- Subjects: Healthy adult male volunteers (e.g., n=12).[8]
- Washout Period: A washout period of at least one week between the two treatment periods.
 [8]
- Conditions: Fasting conditions.[8]

3.2.2. Dosing and Sampling

- Administer a single oral dose of the test or reference formulation of faropenem (e.g., 200 mg)
 with a standardized volume of water.[8]
- Collect venous blood samples at pre-defined time points (e.g., pre-dose, and at various intervals post-dose up to a specified time).
- Process the blood samples to obtain plasma and store at -20°C or lower until analysis.

3.2.3. Pharmacokinetic Analysis

- Analyze plasma samples for faropenem concentration using a validated bioanalytical method (e.g., HPLC-UV).[8]
- Calculate the following pharmacokinetic parameters for each subject:
 - Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).[8]
 - Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).[8]
 - Maximum plasma concentration (Cmax).[8]
 - Time to reach maximum plasma concentration (Tmax).[8]

3.2.4. Statistical Analysis

Perform statistical analysis on the logarithmically transformed AUC and Cmax values.[8]



The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax should fall within the acceptance range of 80-125% to conclude bioequivalence.
 [8]

Visualizations Metabolic Pathway of Faropenem Daloxate

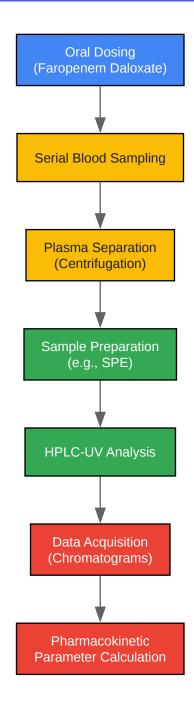


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Caption: Metabolic pathway of **faropenem daloxate** from oral administration to excretion.

Experimental Workflow for Pharmacokinetic Analysis





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Caption: Workflow for a typical pharmacokinetic study of **faropenem daloxate**.

Conclusion

Faropenem daloxate stands as a successful example of a prodrug strategy to enhance the oral bioavailability of a potent antibiotic. Its rapid absorption and conversion to the active faropenem, coupled with a predictable pharmacokinetic profile, make it a valuable therapeutic



option. The detailed methodologies and compiled data within this guide offer a comprehensive resource for professionals in the field, facilitating further research and development in the area of antimicrobial pharmacokinetics.

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